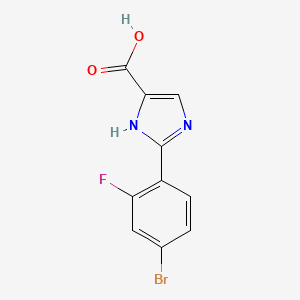

2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H6BrFN2O2 |

|---|---|

Molecular Weight |

285.07 g/mol |

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1H-imidazole-5-carboxylic acid |

InChI |

InChI=1S/C10H6BrFN2O2/c11-5-1-2-6(7(12)3-5)9-13-4-8(14-9)10(15)16/h1-4H,(H,13,14)(H,15,16) |

InChI Key |

XQMGSXKJVZUDFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NC=C(N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with 4-bromo-2-fluoroaniline , a commercially available halogenated aromatic amine. This compound serves as the aromatic precursor providing the 4-bromo-2-fluorophenyl moiety attached to the imidazole ring.

Formation of the Imidazole Ring

The imidazole ring is constructed via a cyclization reaction involving the aromatic amine and suitable reagents such as glyoxal and ammonium acetate . This classical method allows the formation of the 1H-imidazole core by condensation and ring closure:

- Reaction conditions: Typically carried out under reflux in a suitable solvent such as ethanol or acetic acid.

- Mechanism: The amine reacts with glyoxal to form an intermediate diimine, which cyclizes in the presence of ammonium acetate to yield the imidazole ring.

This step is crucial to ensure the correct positioning of the substituents on the imidazole ring, especially the 4-carboxylic acid group and the 2-(4-bromo-2-fluorophenyl) substituent.

Introduction of the Carboxylic Acid Group (Carboxylation)

Once the imidazole ring is formed, the carboxylic acid group at the 4-position is introduced typically by carboxylation:

- Method: Carboxylation can be achieved by treating the imidazole intermediate with carbon dioxide under basic conditions .

- Bases: Common bases used include sodium hydroxide or other strong bases in polar aprotic solvents.

- Outcome: This step converts the corresponding imidazole intermediate (often an ester or a nitrile precursor) into the free carboxylic acid.

An alternative approach involves synthesizing an ester intermediate (e.g., ethyl 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylate) followed by saponification (hydrolysis) to the acid using aqueous sodium hydroxide in tetrahydrofuran or ethanol/water mixtures.

Optimization and Industrial Scale-Up Considerations

Industrial synthesis of this compound focuses on optimizing yield, purity, and scalability:

- Catalysts and bases: Selection of appropriate catalysts and bases is critical to maximize conversion and minimize side reactions.

- Reaction monitoring: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

- Purification: Recrystallization from ethanol/water mixtures is commonly employed to obtain high-purity crystalline material.

- Continuous flow reactors: These may be used to improve scalability and reproducibility in industrial settings.

Alternative Synthetic Routes and Related Imidazole Derivatives

While direct synthesis of 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid is most common via the above route, related imidazole derivatives have been synthesized through alternative methods involving:

- Bromination of imidazole derivatives: For example, 4-bromo-1,2-dimethyl-1H-imidazole can be synthesized via bromination of 1,2-dimethyl-1H-imidazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

- Suzuki–Miyaura cross-coupling: This method is employed for constructing substituted imidazole derivatives by coupling brominated imidazoles with arylboronic acids, although it is more relevant for analogs rather than the target compound itself.

- Challenges: Some synthetic routes face regioisomer formation issues, necessitating careful control of reaction conditions and purification steps.

Summary Table of Key Preparation Steps and Conditions

Analytical and Purity Confirmation Methods

After synthesis, the compound's identity and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the imidazole and phenyl rings.

- Fourier Transform Infrared Spectroscopy (FTIR): Detects characteristic carboxylic acid carbonyl stretch (~1700 cm^-1).

- High-Performance Liquid Chromatography (HPLC): Ensures purity ≥95% for research-grade material.

- Mass Spectrometry (MS): Confirms molecular weight and halogen substitution pattern.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the imidazole ring or the phenyl ring.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It is explored for its potential use in the development of advanced materials with specific properties.

Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key structural differences and similarities between the target compound and selected analogs:

Key Observations:

Substituent Position and Halogen Effects: The target compound's 2-(4-bromo-2-fluorophenyl) group introduces steric and electronic effects distinct from analogs with substituents at position 1 (e.g., 1-(4-BrPh) in ). The meta-fluoro and para-bromo arrangement may enhance binding to hydrophobic pockets in enzymes. Chlorine vs.

Carboxylic Acid vs. Ester Derivatives :

- The methyl ester analog (MW 281.11 g/mol) demonstrates how esterification increases lipophilicity (logP), a common strategy to improve oral bioavailability.

Benzimidazole vs.

Biological Activity

2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid (CAS Number: 1628256-48-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : CHBrFNO

- Molecular Weight : 285.07 g/mol

- Structure : The compound consists of an imidazole ring substituted with a bromine and fluorine atom on the phenyl ring and a carboxylic acid group.

Biological Activity Overview

The biological activity of 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid can be categorized into several key areas:

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial effects of various imidazole derivatives, including those structurally related to 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the carboxylic acid group being pivotal for enhancing activity.

| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Yes | 32 µg/mL |

| Compound B | Yes | 16 µg/mL |

| 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid | Yes | TBD |

Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, related imidazole compounds were tested against multiple human tumor cell lines. The findings demonstrated promising results with selectivity towards renal cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| Renal Cancer Line | 1.143 |

The mechanisms through which 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid exerts its biological effects may involve:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization and hydrolysis steps. For example, ethyl 2-(halogenated phenyl)imidazole carboxylate intermediates (e.g., ethyl 2-(3-fluorophenyl)-1H-imidazole-4-carboxylate) are synthesized via condensation reactions, followed by hydrolysis under reflux with NaOH in ethanol/water. Acidification with HCl precipitates the carboxylic acid product. Reaction monitoring via TLC and optimization of reflux duration (typically 2–6 hours) are critical for yield improvement .

Q. How can purity and structural identity be confirmed after synthesis?

- Methodological Answer :

- Purity : Use HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) and compare retention times against standards. Purity ≥95% is typical for research-grade compounds .

- Structural Confirmation : Employ / NMR to verify substituent positions (e.g., bromo and fluoro groups on the phenyl ring) and FTIR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. What solvents and conditions are suitable for recrystallization?

- Methodological Answer : Ethanol/water mixtures are effective due to the compound’s moderate polarity. Dissolve the crude product in hot ethanol, add water dropwise until cloudiness appears, and cool slowly to room temperature. Filter and dry under vacuum to obtain crystalline solids .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) can confirm bond lengths, angles, and substituent positions. For example, bromine’s heavy atom effect enhances diffraction contrast, while fluorine’s electron-withdrawing nature influences electron density maps. Validate structures using the IUCr’s checkCIF tool to ensure crystallographic data integrity .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, - coupling in the fluorophenyl group may complicate splitting patterns.

- Mass Spectrometry : High-resolution ESI-MS can distinguish between isotopic peaks (e.g., vs. ) and confirm molecular formula .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict electrophilic/nucleophilic sites (e.g., carboxylic acid’s acidity).

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with imidazole-binding pockets) based on known CDK/cyclin inhibitor frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.